Methyl 3-(2-sulfanylideneazepan-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Azepine-1-propanoic acid, hexahydro-2-thioxo-, methyl ester is a chemical compound with the molecular formula C10H17NO2S and a molecular weight of 215.31 . This compound is characterized by the presence of an azepine ring, a propanoic acid group, and a thioxo group, making it a unique structure in organic chemistry .
Vorbereitungsmethoden
The synthesis of 1H-Azepine-1-propanoic acid, hexahydro-2-thioxo-, methyl ester involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the azepine ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
1H-Azepine-1-propanoic acid, hexahydro-2-thioxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Azepine-1-propanoic acid, hexahydro-2-thioxo-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 1H-Azepine-1-propanoic acid, hexahydro-2-thioxo-, methyl ester involves its interaction with specific molecular targets. The thioxo group can form interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The azepine ring structure may also play a role in its binding affinity and specificity for certain biological targets .
Vergleich Mit ähnlichen Verbindungen
1H-Azepine-1-propanoic acid, hexahydro-2-thioxo-, methyl ester can be compared with similar compounds such as:
1H-Azepin-1-amine, hexahydro-: This compound has a similar azepine ring structure but lacks the propanoic acid and thioxo groups.
Hexahydro-1-methyl-1H-azepine: This compound also features an azepine ring but differs in its functional groups and overall structure.
The uniqueness of 1H-Azepine-1-propanoic acid, hexahydro-2-thioxo-, methyl ester lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
125627-72-7 |
---|---|
Molekularformel |
C10H17NO2S |
Molekulargewicht |
215.311 |
IUPAC-Name |
methyl 3-(2-sulfanylideneazepan-1-yl)propanoate |
InChI |
InChI=1S/C10H17NO2S/c1-13-10(12)6-8-11-7-4-2-3-5-9(11)14/h2-8H2,1H3 |
InChI-Schlüssel |
LWXWVQURWBGWRS-UHFFFAOYSA-N |
SMILES |
COC(=O)CCN1CCCCCC1=S |
Synonyme |
1H-Azepine-1-propanoic acid, hexahydro-2-thioxo-, methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.